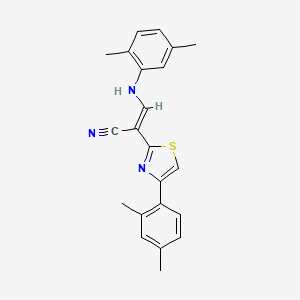

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

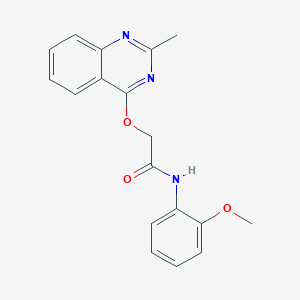

The compound is a type of acrylonitrile derivative that is highly functionalized. It is characterized by the presence of a thiazol-2-yl group and an amino group substituted with a 2,5-dimethylphenyl moiety. This structure is indicative of a molecule that could have interesting chemical properties and potential applications in various fields, such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of similar thiazol-2-yl substituted E-acrylonitrile derivatives has been reported using a dimedone-catalyzed addition of amines into the cyano group. This process involves a two-step reaction starting with α-thiocyanate ketones reacting with malononitrile to yield thiazol-2-ylidenemalononitrile derivatives. Subsequently, these intermediates are treated with various amines in the presence of dimedone to produce the final thiazol-2-yl substituted acrylonitrile derivatives .

Molecular Structure Analysis

While the specific molecular structure of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is not detailed in the provided papers, related compounds exhibit interesting structural features. For instance, some (E)-3-aryl-2-(thienyl)acrylonitriles show no direction-specific intermolecular interactions, while others form simple hydrogen-bonded chains or sheets due to the presence of C-H...N and C-H...π(arene) hydrogen bonds . These observations suggest that the compound of interest may also form specific molecular arrangements based on similar non-covalent interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

科学的研究の応用

Synthetic Methods and Chemical Reactivity

- The reduction of similar acrylonitrile compounds with lithium aluminum hydride has been studied, leading to the formation of amino propene derivatives, a method potentially applicable for generating analogs of the compound (Frolov et al., 2005).

- Research into the reaction of acylamino acrylonitriles with amino thiophenol highlights synthetic pathways that could be relevant for the modification of the core structure of the compound, offering routes to incorporate different functional groups (Shablykin et al., 2010).

Applications in Material Science

- Thiazoles, including those related to the compound of interest, have been investigated for their corrosion inhibition properties on copper surfaces, demonstrating the potential of such compounds in protecting metals from corrosion (Farahati et al., 2019).

- Another study focused on the dimedone-catalyzed synthesis of thiazol-2-yl substituted E-acrylonitrile derivatives, indicating the utility of these compounds in the development of functional materials and chemicals (Zhu et al., 2012).

Photophysical Properties and Potential Applications

- The engineering of organic sensitizers for solar cell applications is highlighted, where donor-acceptor substituted compounds, similar in functional group arrangement to the compound of interest, show high efficiency in converting photon energy to electrical energy, suggesting potential applications in photovoltaics (Kim et al., 2006).

- Donor-acceptor substituted thiophene dyes, related to the structural motif of the compound , have been developed for enhanced nonlinear optical limiting, indicating the potential for use in protective devices for optical sensors and in optical communications (Anandan et al., 2018).

特性

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-14-6-8-19(17(4)9-14)21-13-26-22(25-21)18(11-23)12-24-20-10-15(2)5-7-16(20)3/h5-10,12-13,24H,1-4H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYVJKHHGSKPU-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C)C)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)